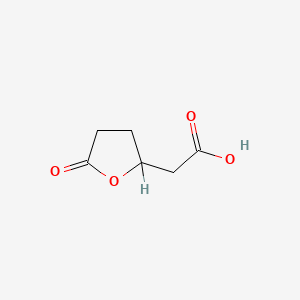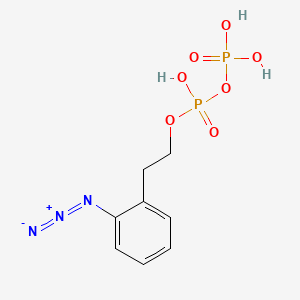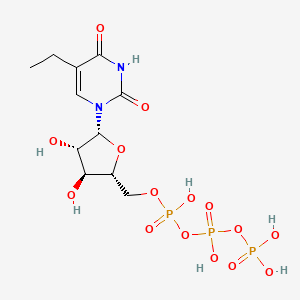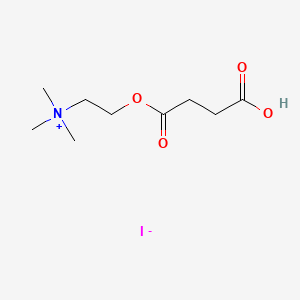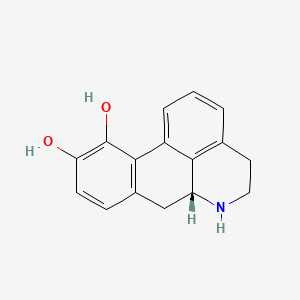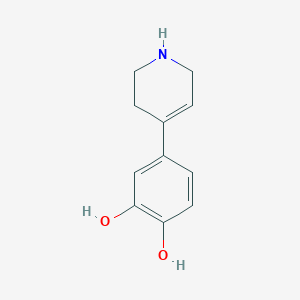
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,3,6-tetrahydropyridin-4-yl)benzene-1,2-diol is a member of catechols.
Applications De Recherche Scientifique
Catalytic Hydrogenation
The catalytic hydrogenation of related compounds to 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol has been extensively studied. Ž. Jelčić, Z. M. Samardžić, and S. Zrnčević (2016) researched the hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. They found that solvents strongly influence the hydrogenation on a Pt/C catalyst, with the best relationship established between the fractal kinetic index and solvent H-bond acceptor ability (Jelčić et al., 2016). Similarly, S. Zrnčević (2015) investigated the liquid-phase hydrogenation of a related compound over a 5% Pt/C industrial catalyst, focusing on the kinetics and mass transfer in the process (Zrnčević, 2015).
Synthesis and Characterization
I. Kaya, Seda Öksüzgülmez, and Hüsnü Güzel (2008) synthesized Poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol and characterized it through various techniques. They focused on its thermal degradation and electrical conductivity, which could be relevant for applications in material science (Kaya et al., 2008).
Electrochemical Studies
M. Mazloum‐Ardakani et al. (2012) conducted an electrochemical study of Catechol derivatives, closely related to 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol. They explored the synthesis of new Benzofuran derivatives, a process that could have implications in organic synthesis and pharmaceutical research (Mazloum‐Ardakani et al., 2012).
Antibacterial and Antifungal Agents
B. Narayana et al. (2006) synthesized and characterized new derivatives similar to 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol and studied their antibacterial and antifungal activities. This research provides a foundation for developing new therapeutic agents against various bacterial and fungal infections (Narayana et al., 2006).
Fluorescent Sensor for Dopamine
Raghvi Khattar and P. Mathur (2013) developed a new fluorescent sensor for 4-(2-aminoethyl)benzene-1,2-diol using a copper(II) complex, demonstrating the potential of related compounds in biochemical sensing and analysis (Khattar & Mathur, 2013).
Propriétés
Nom du produit |
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-(1,2,3,6-tetrahydropyridin-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H13NO2/c13-10-2-1-9(7-11(10)14)8-3-5-12-6-4-8/h1-3,7,12-14H,4-6H2 |
Clé InChI |
AKKRSTJTLDPQNP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC=C1C2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



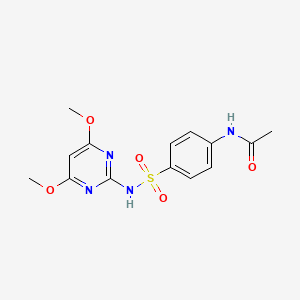
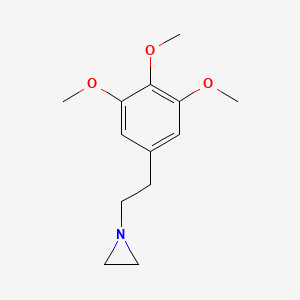
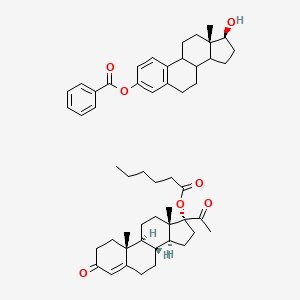
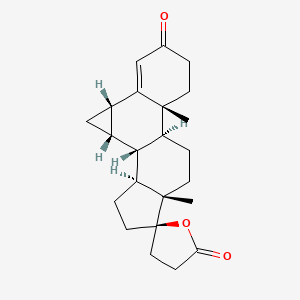
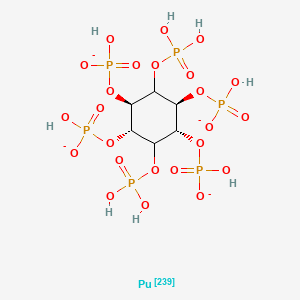
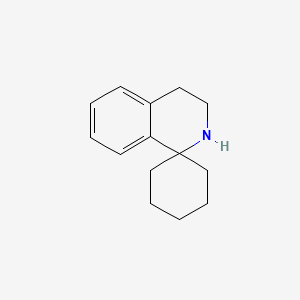
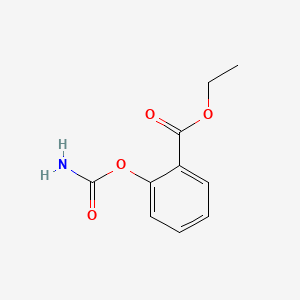
![[(5S,8R,9S,10S,13S,14S)-17-acetyloxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1212021.png)
